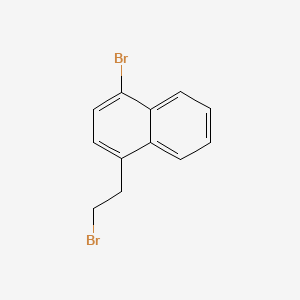![molecular formula C14H10BrNOS B15314932 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent agonist of cannabinoid receptors and was developed in the 2010s.
Preparation Methods
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to act as a potent agonist of cannabinoid receptors makes it useful in studying the endocannabinoid system and its effects on biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting cannabinoid receptors.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular responses. This interaction is crucial for its potential therapeutic effects and its use in scientific research.
Comparison with Similar Compounds
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:
- 2-(5-Bromo-2-methoxyphenyl)benzofuran
- 2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-Bromo-2-methoxyphenyl)benzoxazole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its sulfanyl and benzonitrile groups, which contribute to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C14H10BrNOS |
|---|---|
Molecular Weight |
320.21 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H10BrNOS/c1-17-13-7-4-11(15)8-14(13)18-12-5-2-10(9-16)3-6-12/h2-8H,1H3 |
InChI Key |
JLMVDDSGDPTBKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


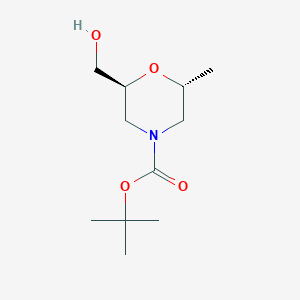


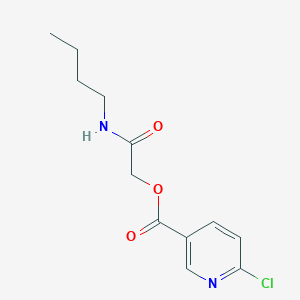


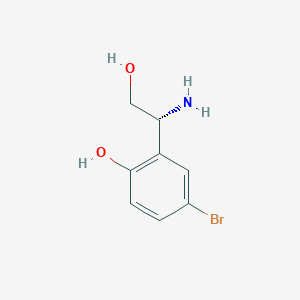
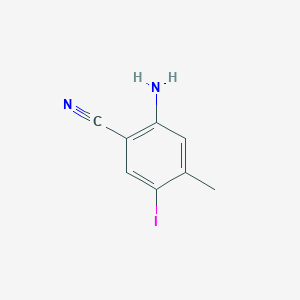
![tert-Butyl (4aS,7aR)-4a-(hydroxymethyl)octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15314926.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)


